Closantel

Vue d'ensemble

Description

Closantel est un agent antiparasitaire synthétique appartenant à la classe chimique des salicylanilides. Il est principalement utilisé en médecine vétérinaire pour lutter contre les parasites internes tels que les nématodes et les douves du foie, ainsi que contre certains parasites externes comme les bots nasaux des moutons et les asticots du bétail . This compound n'est pas utilisé contre les ravageurs agricoles ou domestiques et n'est pas destiné à un usage humain .

Applications De Recherche Scientifique

Closantel has a wide range of scientific research applications. In veterinary medicine, it is used to control parasitic infections in livestock, particularly in sheep and cattle . In analytical chemistry, this compound is used for the enantioseparation of its enantiomers using HPLC . Additionally, this compound residues in milk and animal tissues can be determined using liquid chromatography with fluorescence detection . These applications highlight the compound’s versatility in various fields of research.

Mécanisme D'action

Target of Action

Closantel is a potent anti-parasitic agent that primarily targets liver flukes (Fasciola hepatica), several important gastrointestinal roundworms (e.g., Bunostomum, Haemonchus, Oesophagostomum, Ostertagia - Teladorsagia, Strongyloides, Trichostrongylus), and some external parasites (e.g., sheep nasal bots, cattle grubs) in livestock . It also targets gram-negative bacteria, enhancing the antibacterial activity of other drugs .

Mode of Action

This compound acts by uncoupling oxidative phosphorylation in the mitochondria of the target organisms, thereby inhibiting the production of ATP . This disruption in energy metabolism impairs the parasite’s motility and other vital processes . In the case of gram-negative bacteria, this compound acts as an adjuvant, reversing antibiotic resistance .

Biochemical Pathways

This compound’s mode of action primarily affects the energy metabolism pathway of the target organisms. By decoupling oxidative phosphorylation in the mitochondria, it inhibits the production of ATP, the cellular "fuel" . This action likely occurs through the suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process .

Pharmacokinetics

After oral administration, this compound is readily absorbed into the bloodstream. Four days after treatment, up to 60% of the injected and 30% of the drenched this compound is absorbed into the blood . In the blood, unchanged this compound binds strongly and almost completely (>99%) to plasma albumins . This strong binding to plasma proteins limits its distribution in tissues .

Result of Action

The primary result of this compound’s action is the effective control of internal and external parasites in livestock . In the context of bacterial infections, this compound enhances the antibacterial activity of other drugs, providing a synergistic effect against multidrug-resistant gram-negative bacteria .

Analyse Biochimique

Biochemical Properties

Closantel acts mainly via the energy metabolism pathway by uncoupling oxidative phosphorylation in liver flukes . This interaction disrupts the energy balance within the parasite, leading to its death .

Cellular Effects

This compound has been found to reverse antibiotic resistance in gram-negative bacteria . It increases the activity of antibiotics against these bacteria, both in vitro and in vivo . In humans, accidental ingestion of this compound can lead to severe visual loss due to the destruction of neurosensory retina and visual pathways .

Molecular Mechanism

This compound’s mechanism of action involves the disruption of energy metabolism within parasites . It uncouples oxidative phosphorylation, a process crucial for the production of ATP, the energy currency of the cell . This disruption leads to energy depletion within the parasite, ultimately causing its death .

Temporal Effects in Laboratory Settings

It is known that this compound has a long half-life in plasma, around 15 days , indicating its stability and potential for long-term effects on cellular function.

Dosage Effects in Animal Models

In animals, the usual dose of this compound is 7.5-10 mg/kg . Overdosing can lead to hypersensitivity reactions, including skin rash, fever, facial swelling, or difficulty breathing . Severe side effects have been reported in humans following accidental ingestion of this compound .

Metabolic Pathways

This compound is involved in the energy metabolism pathway within parasites, specifically in the process of oxidative phosphorylation . It acts as an uncoupler, disrupting the flow of protons across the mitochondrial membrane, which is essential for ATP production .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited. It is known that this compound reaches maximum plasma levels 8 to 24 hours after dosing, and up to 60% of an intramuscular dose is present in the plasma up to about 4 days after injection .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the mitochondria, where oxidative phosphorylation occurs .

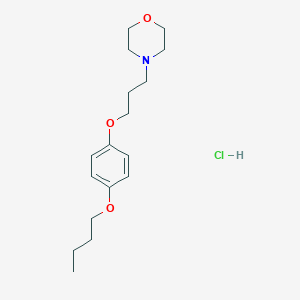

Méthodes De Préparation

Closantel peut être synthétisé par différentes méthodes. Une méthode implique la préparation d'un intermédiaire de this compound sodique par hydrogénation catalytique . Une autre méthode comprend la préparation d'une injection de this compound sodique, qui consiste à mélanger de l'éthanol et du propylène glycol, à chauffer le mélange, à ajouter du this compound sodique et à ajuster le pH avec une solution d'hydroxyde de sodium . Ces méthodes sont efficaces et adaptées à la production industrielle.

Analyse Des Réactions Chimiques

Closantel subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, la séparation énantiomérique du this compound peut être réalisée par chromatographie liquide haute performance (CLHP) avec différentes phases stationnaires chirales et des compositions de phase mobile . Les principaux produits formés à partir de ces réactions sont les énantiomères du this compound, qui peuvent être séparés et analysés pour des recherches supplémentaires .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique. En médecine vétérinaire, il est utilisé pour lutter contre les infections parasitaires chez les animaux d'élevage, en particulier les moutons et les bovins . En chimie analytique, this compound est utilisé pour l'énantioséparation de ses énantiomères par CLHP . De plus, les résidus de this compound dans le lait et les tissus animaux peuvent être déterminés par chromatographie liquide avec détection de fluorescence . Ces applications mettent en évidence la polyvalence du composé dans divers domaines de recherche.

Mécanisme d'action

This compound exerce ses effets antiparasitaires en découplant la phosphorylation oxydative dans les mitochondries des parasites, ce qui perturbe la production d'adénosine triphosphate (ATP), le "carburant" cellulaire . Ce mécanisme conduit à l'accumulation de fumarate et aboutit finalement à la mort du parasite . This compound inhibe également la fumarate réductase, une enzyme essentielle impliquée dans la synthèse du fumarate .

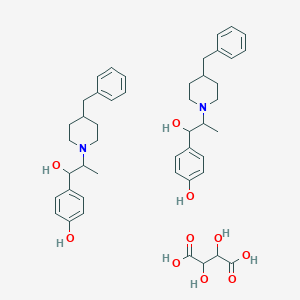

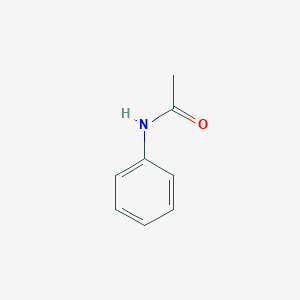

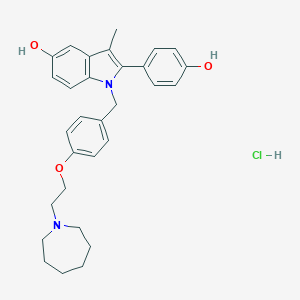

Comparaison Avec Des Composés Similaires

Closantel est unique parmi les agents antiparasitaires en raison de son mécanisme d'action spécifique et de son activité à large spectre contre divers parasites. Des composés similaires incluent d'autres dérivés de salicylanilide tels que l'oxyclozanide et le rafoxanide . Ces composés partagent des structures chimiques et des mécanismes d'action similaires mais peuvent différer par leur spectre d'activité et leur efficacité contre des parasites spécifiques .

Propriétés

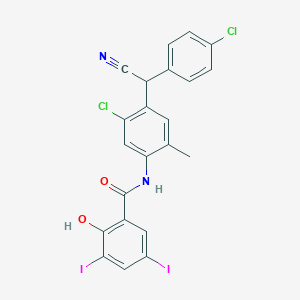

IUPAC Name |

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPFSEBWVLAJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040662 | |

| Record name | Closantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-65-8 | |

| Record name | Closantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Closantel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Closantel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Closantel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Closantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Closantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL532EI54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

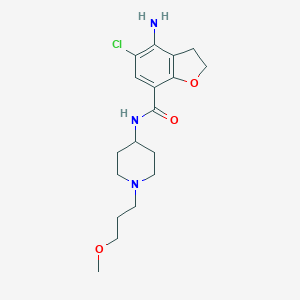

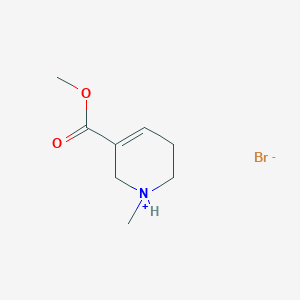

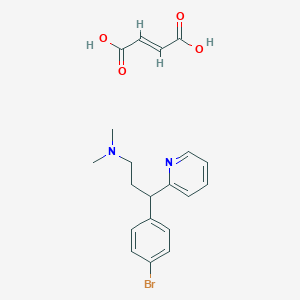

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.